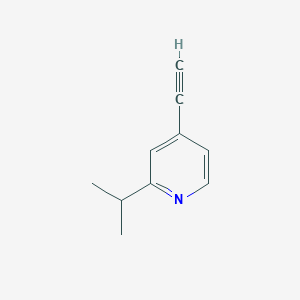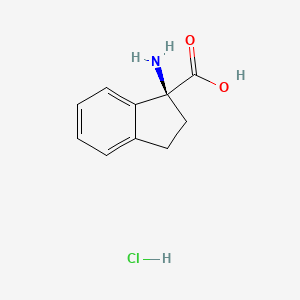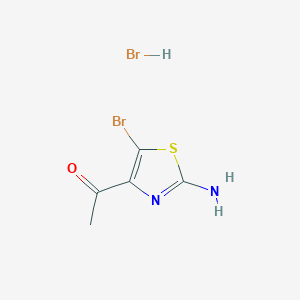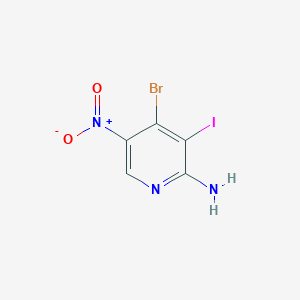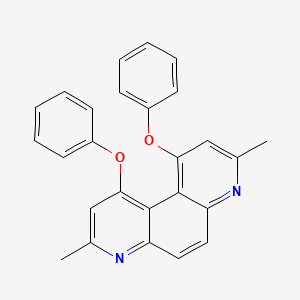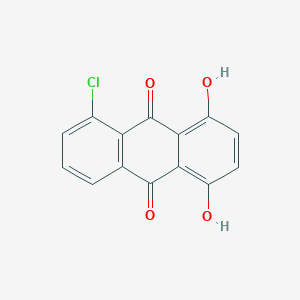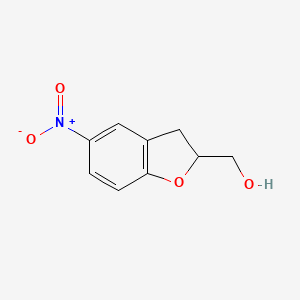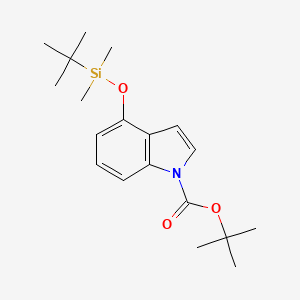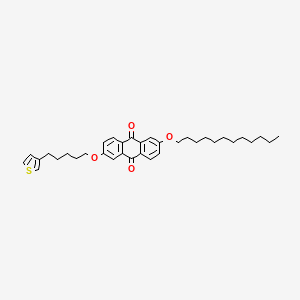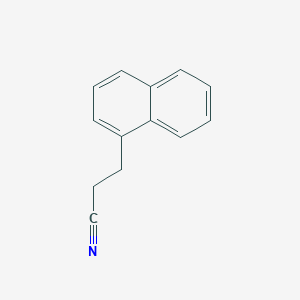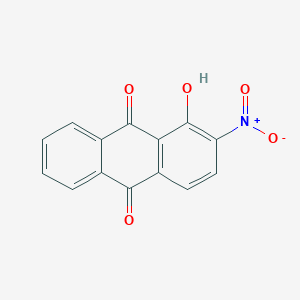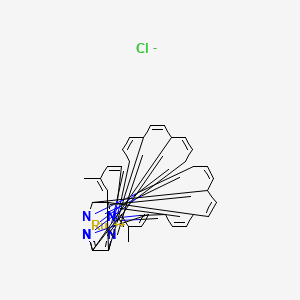
Dichloridebis(1,10-phenanthroline)(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is a coordination complex that features ruthenium(II) as the central metal ion, coordinated with two 1,10-phenanthroline ligands and one 4,4’-dimethyl-2,2’-bipyridine ligand. This compound is known for its interesting photophysical and electrochemical properties, making it a subject of extensive research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands in an appropriate solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to ruthenium(II) from higher oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Ruthenium(II) complexes with different ligands.
Substitution: New coordination complexes with substituted ligands.
Applications De Recherche Scientifique
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Investigated for its potential as a DNA intercalator and its ability to induce photo-induced DNA cleavage.
Medicine: Explored for its anticancer properties due to its ability to generate reactive oxygen species upon light activation.
Mécanisme D'action
The mechanism by which Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) exerts its effects involves the interaction of its metal-to-ligand charge transfer (MLCT) excited states with molecular targets. Upon light activation, the compound can generate reactive oxygen species, leading to oxidative damage in biological systems. In DNA interactions, the compound intercalates between base pairs, disrupting the DNA structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2’-bipyridine)ruthenium(II) complexes: These complexes have similar photophysical properties but differ in their ligand structures.
Bis(1,10-phenanthroline)ruthenium(II) complexes: These complexes also exhibit similar electrochemical behavior but lack the additional bipyridine ligand.
Uniqueness
Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is unique due to the combination of its ligands, which impart distinct photophysical and electrochemical properties. The presence of both 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands allows for fine-tuning of its electronic and structural characteristics, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C36H28ClN6Ru+ |
|---|---|
Poids moléculaire |
681.2 g/mol |
Nom IUPAC |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;1,10-phenanthroline;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C12H12N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;;/h2*1-8H;3-8H,1-2H3;1H;/q;;;;+2/p-1 |
Clé InChI |
VNCOYBRWIAMCLR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


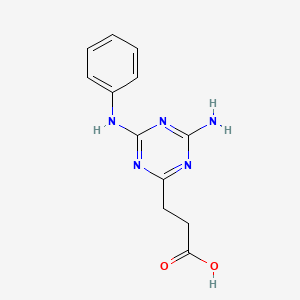
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
